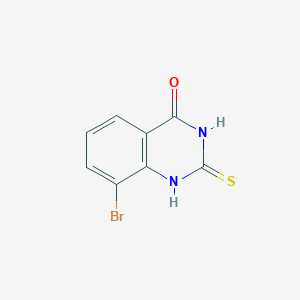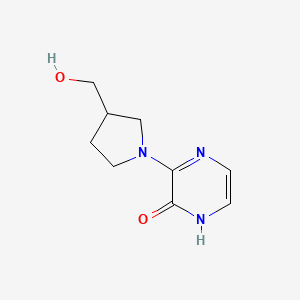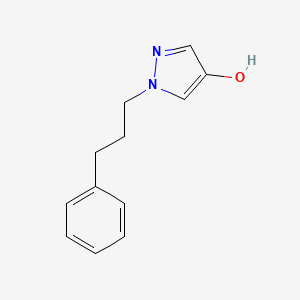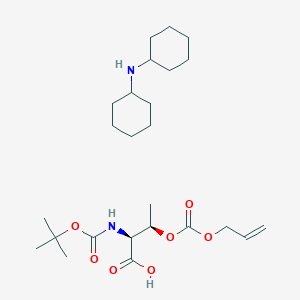
Boc-l-thr(alloc)-oh dcha
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “Boc-l-thr(alloc)-oh dcha” is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving “Boc-l-thr(alloc)-oh dcha” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “Boc-l-thr(alloc)-oh dcha” are not explicitly provided in the available resources .Aplicaciones Científicas De Investigación
1. Peptide Synthesis and Modification
Boc-l-thr(alloc)-oh dcha is commonly used in peptide synthesis and modification processes. In a study by Yamashiro and Blake (2009), methods for preparing protected peptide thiol acids were developed, utilizing various coupling agents including dicyclohexylcarbodiimide (DCC) for effective peptide synthesis. This demonstrates the utility of Boc-l-thr(alloc)-oh dcha in peptide coupling and synthesis processes (Yamashiro & Blake, 2009).
2. Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Boc-l-thr(alloc)-oh dcha is used for the Nα protection of amino acids. Thieriet et al. (1997) highlighted the use of Alloc group in SPPS, which offers an alternative to Boc and Fmoc protecting groups. This study suggests the importance of Boc-l-thr(alloc)-oh dcha in facilitating orthogonal protection strategies in peptide chemistry (Thieriet et al., 1997).
3. Introduction of Protecting Groups in Peptide Chemistry
Khattab et al. (2010) explored the use of Fmoc and Alloc protecting groups as alternatives to classical Boc protection in peptide chemistry. The study describes the preparation of Fmoc/Alloc-amino acids using new Fmoc/Alloc-oxime reagents, emphasizing the role of Boc-l-thr(alloc)-oh dcha in enabling efficient peptide synthesis with minimal side reactions (Khattab et al., 2010).
4. Neurokinin A Antagonists Synthesis
In the field of neuropharmacology, Rovero et al. (2009) used Boc-l-thr(alloc)-oh dcha in the solid-phase synthesis of neurokinin A antagonists. The study compared the Boc and Fmoc methods, indicating the significance of Boc-l-thr(alloc)-oh dcha in synthesizing peptides containing hydrophobic amino acids, which are crucial in the development of specific antagonists (Rovero, Quartara, & Fabbri, 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO7.C12H23N/c1-6-7-19-12(18)20-8(2)9(10(15)16)14-11(17)21-13(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6,8-9H,1,7H2,2-5H3,(H,14,17)(H,15,16);11-13H,1-10H2/t8-,9+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZLCUXWCSXSPC-RJUBDTSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-l-thr(alloc)-oh dcha | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



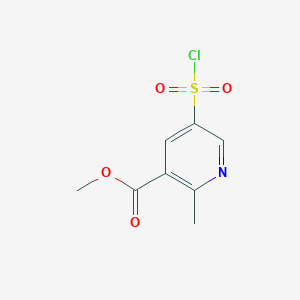
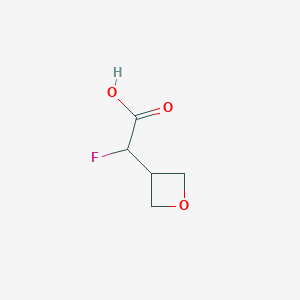

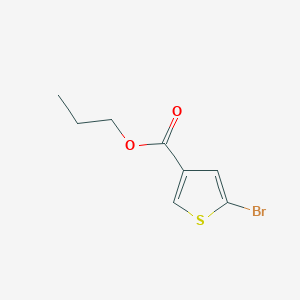

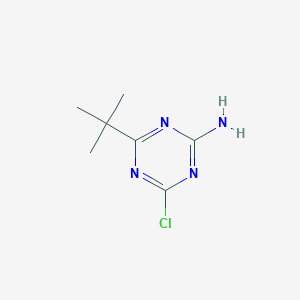
![Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1449032.png)
![[3-(Dimethylamino)-5-fluorophenyl]methanol](/img/structure/B1449033.png)


![2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1449040.png)
